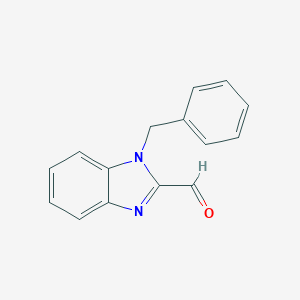

1-benzyl-1H-benzimidazole-2-carbaldehyde

Description

Properties

IUPAC Name |

1-benzylbenzimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c18-11-15-16-13-8-4-5-9-14(13)17(15)10-12-6-2-1-3-7-12/h1-9,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLSACHQTKKDWED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355436 | |

| Record name | 1-benzyl-1H-benzimidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180000-91-3 | |

| Record name | 1-benzyl-1H-benzimidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-1H-1,3-benzodiazole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-Benzyl-1H-benzimidazole-2-carbaldehyde from o-Phenylenediamine

Abstract

This technical guide provides a detailed, mechanistically-driven exploration of a robust and efficient three-step synthesis for 1-benzyl-1H-benzimidazole-2-carbaldehyde, commencing from the readily available starting material, o-phenylenediamine. Benzimidazole derivatives are a cornerstone in medicinal chemistry, recognized as a privileged structure due to their wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The 1,2-disubstituted pattern, in particular, offers a versatile scaffold for drug design. This document is intended for researchers, chemists, and professionals in the field of drug development, offering not only step-by-step protocols but also the underlying scientific rationale for experimental choices, potential challenges, and key characterization data. The presented pathway involves an initial Phillips condensation to form the benzimidazole core with a functional handle, followed by a selective N-benzylation, and culminating in a mild oxidation to yield the target aldehyde.

Strategic Overview of the Synthetic Pathway

The conversion of o-phenylenediamine to this compound is most effectively achieved through a convergent, three-step sequence. This strategy is designed for high yields, straightforward purification, and scalability. The core logic is to first construct the benzimidazole ring system, then introduce the N-benzyl group, and finally, unmask the aldehyde functionality at the C2-position. This avoids potential side reactions and selectivity issues that could arise from a one-pot approach.

The overall workflow is visualized below:

Figure 1: Three-step synthetic workflow.

Step 1: Synthesis of (1H-benzo[d]imidazol-2-yl)methanol (Intermediate I)

Principle and Rationale

The foundational step is the construction of the benzimidazole heterocycle. We employ the well-established Phillips-Ladenburg reaction, which involves the condensation of o-phenylenediamine with a carboxylic acid under acidic conditions.[4] For our purpose, glycolic acid is the ideal C2 synthon as it directly installs the required 2-hydroxymethyl group, a stable precursor to the target aldehyde. The reaction is typically driven by heating in a strong mineral acid, such as 4M hydrochloric acid, which catalyzes both the initial amide formation and the subsequent intramolecular cyclodehydration to form the imidazole ring.[5]

Reaction Mechanism

The mechanism proceeds via two key stages. First, a nucleophilic attack from one of the amino groups of o-phenylenediamine on the protonated carbonyl of glycolic acid forms a mono-acyl intermediate. Second, the second amino group performs an intramolecular nucleophilic attack on the amide carbonyl, followed by dehydration, to yield the aromatic benzimidazole ring.

Figure 2: Mechanism of benzimidazole formation.

Detailed Experimental Protocol

Materials:

-

o-Phenylenediamine (1.0 eq)

-

Glycolic acid (1.1 eq)

-

4M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add o-phenylenediamine (10.8 g, 100 mmol) and glycolic acid (8.36 g, 110 mmol).

-

Carefully add 4M HCl (100 mL) to the flask.

-

Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and then further in an ice bath.

-

Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until the pH is ~7-8. A precipitate will form.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from hot water or an ethanol/water mixture to yield pure (1H-benzo[d]imidazol-2-yl)methanol as a solid.

Characterization Data (Intermediate I)

| Parameter | Observed Value |

| Appearance | White to off-white solid |

| Yield | 80-90% |

| Melting Point | 170-173 °C |

| ¹H NMR (DMSO-d₆) | δ 12.3 (s, 1H, NH), 7.5 (m, 2H, Ar-H), 7.2 (m, 2H, Ar-H), 5.4 (s, 1H, OH), 4.7 (s, 2H, CH₂) |

| ¹³C NMR (DMSO-d₆) | δ 155.0, 143.0, 134.5, 122.0, 119.0, 111.0, 57.0 |

Step 2: Synthesis of (1-Benzyl-1H-benzo[d]imidazol-2-yl)methanol (Intermediate II)

Principle and Rationale

This step involves a standard nucleophilic substitution (Sₙ2) reaction to introduce the benzyl group onto the benzimidazole nitrogen.[6] The NH proton of the benzimidazole ring is sufficiently acidic to be deprotonated by a moderate base like potassium carbonate (K₂CO₃). The resulting benzimidazolide anion is a potent nucleophile that readily attacks the electrophilic benzylic carbon of benzyl bromide. Benzyl bromide is chosen over benzyl chloride for its superior reactivity due to bromide being a better leaving group.[6] Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it effectively solvates the potassium cation without interfering with the nucleophile.[4]

Detailed Experimental Protocol

Materials:

-

(1H-benzo[d]imidazol-2-yl)methanol (Intermediate I) (1.0 eq)

-

Benzyl Bromide (1.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

In a dry round-bottom flask under a nitrogen atmosphere, dissolve Intermediate I (14.8 g, 100 mmol) in anhydrous DMF (150 mL).

-

Add anhydrous K₂CO₃ (20.7 g, 150 mmol) to the solution.

-

Stir the suspension vigorously for 30 minutes at room temperature.

-

Add benzyl bromide (18.8 g, 110 mmol, 13.0 mL) dropwise to the mixture.

-

Heat the reaction to 60-70 °C and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.[4]

-

Cool the reaction mixture to room temperature and pour it into ice-cold water (500 mL). A precipitate will form.

-

Stir for 30 minutes, then collect the solid product by vacuum filtration.

-

Wash the solid thoroughly with water to remove DMF and salts.

-

Dry the product under vacuum. If necessary, purify further by recrystallization from ethanol.

Characterization Data (Intermediate II)

| Parameter | Expected Value |

| Appearance | White crystalline solid |

| Yield | 85-95% |

| Melting Point | 145-148 °C |

| ¹H NMR (CDCl₃) | δ 7.8-7.2 (m, 9H, Ar-H), 5.5 (s, 2H, N-CH₂-Ph), 4.8 (s, 2H, C-CH₂-OH), 3.5 (br s, 1H, OH) |

| ¹³C NMR (CDCl₃) | δ 154.5, 137.0, 136.0, 129.0, 128.5, 127.0, 123.0, 122.5, 120.0, 110.0, 58.0, 48.5 |

Step 3: Synthesis of this compound (Target Molecule)

Principle and Rationale

The final transformation is the selective oxidation of the primary alcohol of Intermediate II to the corresponding aldehyde. A critical consideration here is to prevent over-oxidation to the carboxylic acid.[7] Activated manganese dioxide (MnO₂) is the reagent of choice for this step. It is a mild, heterogeneous oxidant that is particularly effective for oxidizing allylic and benzylic alcohols.[8] The reaction is typically performed in an inert solvent like dichloromethane (DCM) or chloroform at room temperature or with gentle heating. The heterogeneous nature of MnO₂ simplifies the work-up, as the oxidant and its reduced forms can be easily removed by filtration.

Detailed Experimental Protocol

Materials:

-

(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanol (Intermediate II) (1.0 eq)

-

Activated Manganese Dioxide (MnO₂) (10-15 eq by weight)

-

Dichloromethane (DCM) or Chloroform

-

Celite®

Procedure:

-

To a large flask, add a solution of Intermediate II (2.38 g, 10 mmol) in DCM (200 mL).

-

Add activated MnO₂ (23.8 g, ~15 eq by weight) in portions with vigorous stirring. The reaction is exothermic.

-

Stir the black suspension at room temperature for 12-24 hours. The reaction progress must be carefully monitored by TLC. If the reaction is sluggish, gentle heating (35-40 °C) can be applied.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.

-

Wash the Celite® pad and the reaction flask thoroughly with additional DCM to ensure complete recovery of the product.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the pure target molecule.

Characterization Data (Target Molecule)

| Parameter | Expected Value |

| Appearance | Pale yellow solid |

| Yield | 70-85% |

| ¹H NMR (CDCl₃) | δ 10.1 (s, 1H, CHO), 7.9-7.2 (m, 9H, Ar-H), 5.9 (s, 2H, N-CH₂-Ph) |

| ¹³C NMR (CDCl₃) | δ 185.0 (CHO), 153.0, 143.0, 136.0, 135.0, 129.5, 129.0, 127.0, 125.0, 121.0, 111.0, 49.0 (N-CH₂) |

| IR (KBr, cm⁻¹) | ~1690 (C=O stretch of aldehyde) |

| Mass Spec (ESI-MS) | m/z 237.1 [M+H]⁺ |

Summary of Quantitative Data

| Step | Starting Material | Reagents | Molar Ratio (SM:Reagent) | Conditions | Yield |

| 1 | o-Phenylenediamine | Glycolic Acid, 4M HCl | 1 : 1.1 | Reflux, 4-6 h | 80-90% |

| 2 | Intermediate I | Benzyl Bromide, K₂CO₃ | 1 : 1.1 : 1.5 | 60-70 °C, 2-4 h | 85-95% |

| 3 | Intermediate II | Activated MnO₂ | 1 : ~10-15 (w/w) | RT, 12-24 h | 70-85% |

Field Insights and Troubleshooting

-

Step 1: Overheating or prolonged reaction times in strong acid can lead to side products or decomposition. Monitoring by TLC is crucial to determine the optimal reaction time.[8] Complete neutralization is essential before extraction to ensure the product is in its free base form.

-

Step 2: The starting materials and solvent must be anhydrous to prevent side reactions and ensure the base is effective. Incomplete reaction can occur if the base is not sufficiently strong or if an insufficient amount is used.[6]

-

Step 3: The activity of MnO₂ can vary significantly between suppliers and batches. It is critical to use freshly activated MnO₂. A large excess is required as the reaction is stoichiometric and occurs on the solid's surface. Incomplete reaction is common if an insufficient amount of oxidant is used. Conversely, over-oxidation is a risk with more powerful oxidants, making the mild nature of MnO₂ advantageous.

References

- 1. ijariie.com [ijariie.com]

- 2. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 1-Benzyl-1H-benzimidazole|Research Chemical [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

1-benzyl-1H-benzimidazole-2-carbaldehyde chemical properties and structure

An In-depth Technical Guide to 1-benzyl-1H-benzimidazole-2-carbaldehyde: Properties, Synthesis, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Foreword: The Benzimidazole Scaffold as a Privileged Core in Medicinal Chemistry

In the landscape of modern drug discovery, certain molecular frameworks consistently reappear in a multitude of therapeutic agents. These are termed "privileged structures" due to their inherent ability to bind to diverse biological targets with high affinity. The benzimidazole nucleus, a bicyclic aromatic compound formed by the fusion of a benzene and an imidazole ring, is a quintessential example of such a scaffold.[1][2] Its structural similarity to naturally occurring purines allows it to interact effectively with a vast array of biomolecules, including enzymes and nucleic acids, through mechanisms like hydrogen bonding, π-π stacking, and metal ion chelation.[1][2]

This guide focuses on a particularly valuable derivative: This compound . This compound is not typically an end-product therapeutic itself, but rather a crucial chemical intermediate—a versatile building block for the synthesis of novel, biologically active molecules.[3] The presence of a reactive aldehyde group at the 2-position, combined with the benzyl group at the 1-position which can influence steric and electronic properties, makes it a cornerstone for developing next-generation therapeutics, particularly in oncology and infectious disease research.[1][3]

Core Molecular Structure and Physicochemical Properties

This compound is characterized by the benzimidazole ring system, where the nitrogen at position 1 is substituted with a benzyl group, and the carbon at position 2 bears a carbaldehyde functional group. This aldehyde group is the primary site of reactivity, serving as an electrophilic handle for a wide range of chemical transformations.[4]

Key Compound Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 180000-91-3 | Santa Cruz Biotechnology[5] |

| Molecular Formula | C₁₅H₁₂N₂O | PubChem[6] |

| Molecular Weight | 236.27 g/mol | PubChem[6] |

| Appearance | Typically a solid (e.g., yellow solid for related structures) | Chem-Impex[4] |

Structural Analysis

The molecule's architecture is fundamental to its utility.

-

Benzimidazole Core: Provides a rigid, aromatic platform capable of engaging in π-stacking interactions with biological targets like DNA or aromatic residues in enzyme active sites.[1]

-

N1-Benzyl Group: This bulky, hydrophobic substituent plays a critical role in modulating the compound's solubility and can establish significant hydrophobic or van der Waals interactions within a binding pocket. Its presence can also sterically direct the approach of reagents to the reactive aldehyde.

-

C2-Carbaldehyde Group: This is the molecule's primary reactive center. As a potent electrophile, it readily participates in condensation reactions, nucleophilic additions, and oxidations, allowing for the facile attachment of diverse chemical moieties to the benzimidazole core.[4]

Synthesis and Chemical Reactivity

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields. The most common and logical pathway involves the formation of a benzimidazole alcohol precursor, followed by a selective oxidation.

Synthetic Workflow

A validated synthetic route proceeds as follows:

-

Formation of the Benzimidazole Methanol Core: o-Phenylenediamine is condensed with glycolic acid under acidic conditions (e.g., refluxing in HCl) to produce (1H-benzo[d]imidazol-2-yl)methanol. This step establishes the core heterocyclic system.[1]

-

N-Alkylation (Benzylation): The methanol intermediate is then N-benzylated. This is a standard nucleophilic substitution where the nitrogen of the imidazole ring attacks benzyl bromide. A weak base, such as potassium carbonate (K₂CO₃), is essential here. Its role is to deprotonate the imidazole nitrogen, increasing its nucleophilicity and driving the reaction forward to yield (1-benzyl-1H-benzo[d]imidazol-2-yl)methanol.[1]

-

Selective Oxidation: The final and most critical step is the oxidation of the primary alcohol to the carbaldehyde. A mild and selective oxidizing agent is required to prevent over-oxidation to a carboxylic acid. Dess-Martin periodinane (DMP) is an excellent choice for this transformation as it operates under neutral conditions at room temperature, ensuring the integrity of the sensitive benzimidazole core and providing the target aldehyde in high yield.[1][7]

Visualization of the Synthetic Pathway

Caption: Synthetic workflow for this compound.

Key Reactivity: Gateway to Bioactive Molecules

The aldehyde functionality is a linchpin for diversification. A prime example is the Claisen-Schmidt condensation , where the carbaldehyde reacts with an acetophenone derivative (a ketone with an alpha-methyl group) in the presence of a base to form a chalcone.[1] These resulting benzimidazole-chalcone hybrids are a well-studied class of compounds with significant anti-proliferative and anticancer activities.[1]

Caption: Role as a key intermediate for generating diverse derivatives.

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its application as a scaffold for building potent therapeutic agents. Benzimidazole derivatives have demonstrated a remarkable breadth of biological activities.[1][8]

-

Anticancer Research: This is the most prominent area of application. Derivatives synthesized from this aldehyde have been shown to inhibit tumor cell proliferation through various mechanisms.[8] These include inhibiting crucial enzymes like topoisomerases and protein kinases (e.g., EGFR, VEGFR-2), interacting with DNA minor grooves, and disrupting microtubule polymerization, leading to cell cycle arrest and apoptosis.[1][2][8]

-

Antimicrobial Agents: The benzimidazole core is also present in numerous antimicrobial and antifungal agents. Specific derivatives have shown potent activity against pathogenic bacteria like Staphylococcus aureus (including MRSA) and fungi such as Candida albicans.[3]

-

Antiviral Activity: Hybrids containing the benzimidazole scaffold have been investigated for activity against viruses like HIV-1 and SARS-CoV-2.[8]

The synthetic accessibility and the ability to systematically modify the final structure by choosing different reaction partners for the aldehyde group make this compound an invaluable tool for structure-activity relationship (SAR) studies.[2]

Field-Proven Experimental Protocol: Synthesis

This section provides a self-validating, step-by-step methodology for the synthesis of this compound, grounded in established chemical principles.

Step 1: Synthesis of (1H-benzo[d]imidazol-2-yl)methanol

-

Rationale: This initial cyclization reaction forms the fundamental benzimidazole ring system. Using a simple, bifunctional starting material like glycolic acid is an efficient method to install the required hydroxymethyl group at the C2 position.

-

Procedure:

-

To a round-bottom flask, add o-phenylenediamine (1.0 eq) and glycolic acid (1.1 eq).

-

Add 4M hydrochloric acid (HCl) as the solvent and catalyst.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature, then place it in an ice bath.

-

Neutralize the mixture slowly with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8. The product will precipitate.

-

Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to yield the product.

-

Step 2: Synthesis of (1-benzyl-1H-benzo[d]imidazol-2-yl)methanol

-

Rationale: N-alkylation requires a base to activate the benzimidazole nitrogen. K₂CO₃ is an ideal choice as it is a mild, inexpensive, and non-nucleophilic base that effectively deprotonates the N-H group without causing side reactions. Dimethylformamide (DMF) is used as a polar aprotic solvent to dissolve the reactants and facilitate the Sₙ2 reaction.

-

Procedure:

-

In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve the (1H-benzo[d]imidazol-2-yl)methanol (1.0 eq) from Step 1 in anhydrous DMF.

-

Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

-

Add benzyl bromide (1.2 eq) dropwise at room temperature.

-

Stir the mixture at room temperature for 12-18 hours. Monitor by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with water to remove DMF and salts, and dry.

-

Step 3: Oxidation to this compound

-

Rationale: The choice of oxidant is paramount to prevent the formation of the corresponding carboxylic acid. Dess-Martin periodinane (DMP) is a hypervalent iodine compound that provides a mild, selective, and high-yielding oxidation of primary alcohols to aldehydes at room temperature. Dichloromethane (DCM) is a suitable solvent that is inert to the oxidant.

-

Procedure:

-

Dissolve the (1-benzyl-1H-benzo[d]imidazol-2-yl)methanol (1.0 eq) from Step 2 in dry DCM in a flask under an inert atmosphere.

-

Add Dess-Martin periodinane (1.5 eq) portion-wise at room temperature. The reaction is often complete within 1-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding a saturated solution of sodium thiosulfate (Na₂S₂O₃) to reduce excess DMP.

-

Separate the organic layer, wash with saturated NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography (e.g., using a silica gel column with an ethyl acetate/hexane gradient) to obtain the pure this compound.

-

Conclusion

This compound stands as a testament to the power of strategic molecular design. Its structure is elegantly optimized for utility, providing a stable and versatile platform for the construction of complex molecules. The reactive aldehyde handle serves as a gateway for diversification, enabling researchers in drug development to systematically explore chemical space in the rational design of potent and selective therapeutic agents. Its continued application in the synthesis of novel anticancer and antimicrobial compounds underscores its importance and enduring value in the field of medicinal chemistry.

References

- 1. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Benzyl-1H-benzimidazole|Research Chemical [benchchem.com]

- 3. This compound|CAS 180000-91-3 [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. scbt.com [scbt.com]

- 6. 1-benzyl-1H-1,3-benzodiazole-2-carbaldehyde | C15H12N2O | CID 801094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 1-Benzyl-1H-benzimidazole-2-carbaldehyde

Introduction: The Structural Imperative

In the landscape of medicinal chemistry and drug development, the benzimidazole scaffold is a cornerstone, recognized for its broad spectrum of biological activities. The derivative 1-benzyl-1H-benzimidazole-2-carbaldehyde serves as a critical intermediate in the synthesis of novel therapeutic agents. Its utility is predicated on its precise molecular structure; the presence and positioning of the benzyl group and the reactive aldehyde functionality are paramount to its designed reactivity and downstream applications.

Therefore, an unambiguous structural confirmation is not merely a procedural step but a foundational requirement for scientific integrity. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and verify the structure of this key synthetic building block. For researchers in drug discovery, this document serves as a practical framework for ensuring the identity and purity of the target compound, thereby validating all subsequent biological and chemical findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can construct a detailed map of the proton and carbon environments, respectively, and deduce the connectivity of the entire molecule.

Proton (¹H) NMR Spectroscopy

Causality Behind the Experiment: ¹H NMR is the initial and most informative spectroscopic analysis. It provides four critical pieces of information: the number of distinct proton environments (number of signals), the electronic environment of each proton (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity or splitting pattern). This combination allows for a comprehensive reconstruction of the molecule's proton framework.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; it must dissolve the compound without contributing interfering proton signals.

-

Shimming: Place the sample in the NMR spectrometer and perform an automated or manual shimming process to optimize the homogeneity of the magnetic field, ensuring sharp, well-resolved peaks.

-

Acquisition: Acquire the spectrum using a standard pulse program. A typical acquisition for ¹H NMR on a 400 or 500 MHz instrument involves a 30-90 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and calibrate the chemical shift scale by setting the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) to its known value. Integrate the signals to determine the relative proton counts.

Data Interpretation and Expected Signals: The structure of this compound presents several distinct proton environments. The expected chemical shifts are summarized below, based on established data for benzimidazole and benzyl derivatives[1][2][3].

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet (s) | 1H | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the C=O bond. |

| Benzimidazole (H-4/H-7) | 7.8 - 8.0 | Multiplet (m) | 2H | Protons on the fused benzene ring, adjacent to the imidazole moiety, appear downfield. |

| Benzimidazole (H-5/H-6) | 7.3 - 7.6 | Multiplet (m) | 2H | Protons on the fused benzene ring, typically appearing as a complex multiplet. |

| Benzyl Aromatic | 7.2 - 7.4 | Multiplet (m) | 5H | Protons on the benzyl phenyl ring. |

| Methylene (-CH₂-) | 5.6 - 5.9 | Singlet (s) | 2H | The methylene protons are adjacent to the nitrogen of the benzimidazole and the phenyl ring, causing a downfield shift. They appear as a singlet as there are no adjacent protons. |

Visualization of the ¹H NMR Workflow:

References

An In-depth Technical Guide to the Biological Activity of 1-Benzyl-1H-Benzimidazole-2-Carbaldehyde Derivatives

Abstract The benzimidazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its structural similarity to endogenous purines.[1] This guide focuses on a specific, highly versatile subclass: 1-benzyl-1H-benzimidazole-2-carbaldehyde and its derivatives. The strategic placement of a benzyl group at the N-1 position and a reactive carbaldehyde at the C-2 position creates a powerful template for generating diverse molecular libraries with significant biological potential. This document provides a comprehensive overview of the synthesis, multifaceted biological activities—including anticancer, antimicrobial, and anti-inflammatory effects—and the critical structure-activity relationships (SAR) of these compounds. Detailed experimental protocols and mechanistic insights are provided to support researchers and drug development professionals in harnessing the therapeutic potential of this promising chemical class.

Introduction: The Benzimidazole Scaffold in Medicinal Chemistry

The Privileged Nature of Benzimidazoles

Benzimidazole, a bicyclic compound composed of fused benzene and imidazole rings, is a cornerstone of drug discovery.[2] Its aromatic and heterocyclic nature allows it to engage with a wide array of biological targets through hydrogen bonding, π-π stacking, and metal ion coordination.[3] This structural versatility has led to the development of benzimidazole-based drugs with a vast range of applications, including antiulcer agents (omeprazole), anthelmintics (albendazole), and antihistamines (astemizole).[4][5] The scaffold's ability to mimic natural purine nucleosides enables it to interact with biopolymers, enzymes, and receptors within living systems, making it a fertile ground for identifying novel therapeutic agents.[1]

Rationale for the 1-Benzyl and 2-Carbaldehyde Substitutions

The specific decoration of the benzimidazole core is critical for directing its biological activity. The introduction of a benzyl group at the N-1 position has been repeatedly shown to enhance therapeutic efficacy, particularly in the context of anti-inflammatory and chemotherapeutic activity.[2][6][7] This substituent can improve lipophilicity, modulate binding affinity, and provide additional vectors for interaction within a target's binding pocket.

The carbaldehyde (aldehyde) group at the C-2 position serves as a highly versatile chemical handle.[8] It is not only a key pharmacophoric feature in some instances but, more importantly, a reactive intermediate for the synthesis of a vast library of derivatives, such as chalcones, hydrazones, and Schiff bases, each with distinct biological profiles.[3][8][9] This strategic design allows for systematic chemical exploration and optimization of lead compounds.

Synthetic Strategies

Core Synthesis of this compound

The synthesis of the core scaffold is a multi-step process that can be reliably executed. A common and effective pathway involves the initial formation of the benzimidazole ring, followed by N-benzylation and subsequent oxidation to yield the target carbaldehyde.

A representative synthetic workflow is outlined below:

-

Step 1: Benzimidazole Ring Formation: Condensation of o-phenylenediamine with glycolic acid in the presence of an acid catalyst (e.g., HCl) yields (1H-benzo[d]imidazol-2-yl)methanol.[3]

-

Step 2: N-Benzylation: The methanol intermediate is reacted with a suitable benzyl bromide in the presence of a weak base like potassium carbonate (K₂CO₃) to selectively alkylate the N-1 position, affording (1-benzyl-1H-benzo[d]imidazol-2-yl)methanol.[3][10]

-

Step 3: Oxidation to Carbaldehyde: The primary alcohol is then oxidized to the corresponding aldehyde using a mild oxidizing agent such as the Dess-Martin periodinane to produce the final this compound intermediate.[3]

Caption: General synthetic workflow for this compound.

Diversification into Bioactive Derivatives

The true potential of the core scaffold is realized through the derivatization of the C-2 carbaldehyde.

-

Chalcones: Condensation with substituted acetophenones yields benzimidazole-chalcone hybrids, which are potent anti-proliferative agents.[3][8]

-

Hydrazones: Reaction with various hydrazides produces acetohydrazone derivatives, a class known for its significant antibacterial properties.[9]

-

Schiff Bases: Condensation with primary amines leads to the formation of Schiff bases, which have also demonstrated a wide range of biological activities.

Key Biological Activities and Mechanisms of Action

Derivatives of the this compound scaffold exhibit a broad spectrum of pharmacological activities.

Anticancer Activity

This class of compounds has shown significant promise as anticancer agents, acting through multiple mechanisms to inhibit tumor growth and proliferation.[3]

3.1.1 Inhibition of Key Signaling Proteins Many derivatives function by targeting proteins that are overexpressed in cancer cells and crucial for their survival.

-

Galectin-1 (Gal-1) Inhibition: Specific 1-benzyl-1H-benzimidazole derivatives have been identified as potent, non-carbohydrate-based inhibitors of Gal-1, a protein involved in tumor progression, immune evasion, and metastasis.[10]

-

Kinase Inhibition: The benzimidazole scaffold is central to hybrids that potently inhibit kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are critical drivers of tumor cell proliferation and angiogenesis.[11]

3.1.2 Induction of Apoptosis and Cell Cycle Arrest By interacting with various cellular targets, these compounds can trigger programmed cell death (apoptosis) and halt the cell division cycle, preventing the expansion of the cancer cell population.[10]

3.1.3 DNA Interaction and Topoisomerase Inhibition The structural similarity of benzimidazoles to purines allows them to function as DNA minor groove binders and to inhibit enzymes like topoisomerases, which are essential for DNA replication and repair in rapidly dividing cancer cells.[3][10]

Caption: Multi-target anticancer mechanisms of benzimidazole derivatives.

Table 1: Selected Anticancer Activity of 1-Benzyl-1H-Benzimidazole Derivatives

| Compound Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| Benzimidazole-Triazole Hybrid | A-549 (Lung) | IC₅₀ | 0.63 | [3] |

| Benzimidazole-Triazole Hybrid | MDA-MB-231 (Breast) | IC₅₀ | 0.94 | [3] |

| N,2,6-Trisubstituted Benzimidazole | HepG2 (Liver) | IC₅₀ | 2.39 - 10.95 | [12] |

| N,2,6-Trisubstituted Benzimidazole | MCF7 (Breast) | IC₅₀ | 2.39 - 10.95 |[12] |

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Benzimidazole derivatives, including those from the 1-benzyl-2-carbaldehyde scaffold, have demonstrated potent and broad-spectrum antimicrobial activity.[9][13]

3.2.1 Antibacterial Effects These compounds have shown efficacy against a range of pathogenic bacteria.

-

Gram-Positive Bacteria: Potent activity has been observed against strains like Staphylococcus aureus, including challenging Methicillin-resistant S. aureus (MRSA), and Bacillus cereus.[8][12][14]

-

Gram-Negative Bacteria: Certain derivatives have also shown inhibitory effects against Escherichia coli.[12]

3.2.2 Antifungal Properties In addition to antibacterial effects, activity against fungal pathogens such as Candida albicans has been reported, highlighting the broad-spectrum potential of this chemical class.[8][15]

3.2.3 Putative Mechanisms of Action The antimicrobial effects are believed to stem from the inhibition of essential microbial processes. Molecular docking studies suggest that these compounds may target crucial bacterial enzymes such as (p)ppGpp synthetases/hydrolases, FtsZ proteins (involved in cell division), or pyruvate kinases, thereby disrupting vital cellular functions.[8]

Table 2: Selected Antimicrobial Activity of Benzimidazole Derivatives

| Compound Class | Microorganism | Activity Metric | Value (µg/mL) | Reference |

|---|---|---|---|---|

| Indole-Benzimidazole Hybrid | S. aureus (MRSA) | MIC | <1 | [8] |

| N,2,6-Trisubstituted Benzimidazole | S. aureus (MRSA) | MIC | 4 - 16 | [12] |

| N,2,6-Trisubstituted Benzimidazole | E. coli | MIC | 16 | [12] |

| Benzimidazole Hydrazone | C. albicans | - | Moderate to Good |[15] |

Anti-inflammatory Activity

Chronic inflammation is an underlying factor in many diseases. Benzimidazole derivatives have long been investigated as anti-inflammatory agents, and the N-1 benzyl substitution is a key feature for enhancing this activity.[6][7]

3.3.1 Modulation of Inflammatory Pathways The primary mechanism of anti-inflammatory action involves the inhibition of key enzymes in the arachidonic acid cascade.[16]

-

Cyclooxygenase (COX) Inhibition: Derivatives can inhibit COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[6][17]

-

Lipoxygenase (LOX) Inhibition: Some compounds also show inhibitory activity against 5-lipoxygenase (5-LOX), reducing the production of leukotrienes.[6]

3.3.2 In Vivo Efficacy Models The anti-inflammatory potential of these compounds has been validated in established animal models. The carrageenan-induced rat paw edema test is a standard assay where N-1 benzylated benzimidazoles have demonstrated a significant reduction in inflammation, with efficacy comparable to standard NSAIDs like ibuprofen.[4][7]

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between chemical structure and biological activity is paramount for rational drug design. SAR studies on benzimidazole derivatives highlight several key principles.

-

Influence of N1-Benzyl Substitution: As consistently noted, the presence of a benzyl group at the N-1 position is strongly correlated with enhanced anti-inflammatory and anticancer activity.[6][7] This is likely due to favorable hydrophobic and steric interactions in the target binding sites.

-

Impact of Modifications at the C2-Position: The C-2 position is a critical hotspot for activity. Converting the carbaldehyde to larger, more complex moieties like triazoles, chalcones, or hydrazones is a proven strategy for generating potent anticancer and antimicrobial agents.[3][9]

-

Effect of Substituents on Aromatic Rings: The electronic properties of substituents on both the core benzimidazole ring system and the N-1 benzyl ring play a crucial role.

Caption: Key structure-activity relationships for benzimidazole derivatives.

Experimental Protocols

Protocol: Synthesis of a this compound Derivative

This protocol is a generalized procedure based on established methodologies.[3]

-

Dissolve (1H-benzo[d]imidazol-2-yl)methanol (1.0 eq) in anhydrous DMF.

-

Add potassium carbonate (K₂CO₃) (1.5 eq) to the solution and stir for 15 minutes at room temperature.

-

Add benzyl bromide (1.1 eq) dropwise to the suspension.

-

Heat the reaction mixture to 70°C and stir for 4-6 hours, monitoring progress by TLC.

-

Cool the reaction to room temperature and pour into ice-cold water. Filter the resulting precipitate (1-benzyl-1H-benzo[d]imidazol-2-yl)methanol) and wash with water.

-

Dissolve the alcohol intermediate in dichloromethane (DCM).

-

Add Dess-Martin periodinane (1.5 eq) portion-wise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC indicates completion of the oxidation.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer , wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product (this compound) by column chromatography (silica gel, hexane:ethyl acetate gradient).

Protocol: In Vitro Anticancer Assay (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard model for evaluating acute anti-inflammatory activity.[4][7]

-

Animal Acclimatization: Use Wistar rats (150-200g) and acclimatize them for one week. Fast the animals overnight before the experiment.

-

Grouping: Divide animals into groups (n=6): Vehicle control, Standard (e.g., Ibuprofen 20 mg/kg), and Test compound groups (e.g., 50, 100 mg/kg).

-

Compound Administration: Administer the test compounds and standard drug orally (p.o.). Administer the vehicle (e.g., 0.5% CMC solution) to the control group.

-

Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume immediately after carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.

Future Perspectives and Conclusion

The this compound scaffold is a validated and highly promising platform for the development of new therapeutic agents. Its derivatives have demonstrated potent, multi-target activity against cancer, a broad spectrum of microbes, and inflammatory processes. The synthetic accessibility of the core and the versatility of the C-2 carbaldehyde for chemical modification make this an attractive starting point for medicinal chemistry campaigns.

Future research should focus on:

-

Lead Optimization: Fine-tuning substituents on the aromatic rings to enhance potency and selectivity for specific biological targets (e.g., a particular kinase or microbial enzyme).

-

Mechanism Deconvolution: Elucidating the precise molecular targets and pathways responsible for the observed biological effects.

-

Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, Excretion) properties of lead compounds to identify candidates with favorable drug-like characteristics.

-

Preclinical Development: Advancing optimized compounds into more complex in vivo models of disease to validate their therapeutic potential.

References

- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound|CAS 180000-91-3 [benchchem.com]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. 1-Benzyl-1H-benzimidazole|Research Chemical [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. isca.me [isca.me]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Bioactive Scaffolds: A Technical Guide to 1-Benzyl-1H-benzimidazole-2-carbaldehyde in Medicinal Chemistry

Abstract

The benzimidazole core is a privileged scaffold in medicinal chemistry, bearing a structural resemblance to natural purines that allows for potent interactions with a multitude of biological targets.[1] Within this vast chemical space, 1-benzyl-1H-benzimidazole-2-carbaldehyde emerges not as a therapeutic agent in its own right, but as a critical and versatile intermediate—a lynchpin for the synthesis of complex derivatives with significant pharmacological potential. This technical guide provides an in-depth exploration of the synthesis, chemical reactivity, and, most importantly, the role of this carbaldehyde in the development of novel anticancer and antimicrobial agents. We will dissect the causality behind synthetic strategies and detail the mechanisms of action for key derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this valuable building block.

Introduction: The Strategic Importance of the Benzimidazole Scaffold

Heterocyclic compounds form the bedrock of modern pharmacology, and among them, the benzimidazole nucleus is of paramount importance.[1] Its bicyclic aromatic system, comprising fused benzene and imidazole rings, offers a unique combination of rigidity, hydrophobicity, and hydrogen bonding capabilities. This structural versatility has led to a vast array of FDA-approved drugs and clinical candidates for indications ranging from cancer and microbial infections to inflammation and viral diseases.[1]

The strategic introduction of substituents at the N-1 and C-2 positions of the benzimidazole ring is a cornerstone of medicinal chemistry design. The N-1 benzyl group, in particular, often enhances lipophilicity and can introduce beneficial steric interactions within target binding sites. The C-2 carbaldehyde group of the title compound, this compound, serves as a highly reactive chemical handle, enabling the facile construction of more elaborate molecular architectures. This guide will illuminate the pathway from this key intermediate to potent, biologically active molecules.

Synthesis of the Core Intermediate: this compound

The synthesis of this compound is a multi-step process that demands precision and control. The most common and effective route proceeds via the oxidation of its corresponding primary alcohol, (1-benzyl-1H-benzo[d]imidazol-2-yl)methanol. This precursor is itself synthesized from readily available starting materials. The causality behind this two-step approach lies in the stability and reactivity of the functional groups at each stage.

Experimental Protocol: Synthesis of (1-Benzyl-1H-benzo[d]imidazol-2-yl)methanol

This protocol is a self-validating system; successful isolation of the intermediate alcohol is a prerequisite for the final oxidation step.

Step 1: Synthesis of (1H-Benzo[d]imidazol-2-yl)methanol

-

To a round-bottom flask, add o-phenylenediamine and glycolic acid in a 1:1 molar ratio.

-

Add 4N hydrochloric acid as the solvent and catalyst.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The acidic conditions catalyze the condensation and cyclization to form the benzimidazole ring.[2]

-

After completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is approximately 7-8.

-

The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to yield (1H-benzo[d]imidazol-2-yl)methanol.

Step 2: N-Benzylation

-

Dissolve the (1H-benzo[d]imidazol-2-yl)methanol from the previous step in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add potassium carbonate (K₂CO₃) in slight excess (approx. 1.5-2.0 equivalents). The base is crucial for deprotonating the imidazole nitrogen, rendering it nucleophilic.

-

To the stirring suspension, add benzyl bromide (approx. 1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture for 12-24 hours. Monitor by TLC for the disappearance of the starting material.

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash thoroughly with water to remove DMF and salts, and dry to obtain (1-benzyl-1H-benzo[d]imidazol-2-yl)methanol.[2]

Experimental Protocol: Oxidation to this compound

The choice of Dess-Martin periodinane as the oxidizing agent is deliberate; it is a mild reagent that selectively oxidizes primary alcohols to aldehydes with high efficiency and minimal over-oxidation to the carboxylic acid, which is critical for preserving the desired functionality.[2]

-

Suspend the (1-benzyl-1H-benzo[d]imidazol-2-yl)methanol in a chlorinated solvent like dichloromethane (DCM).

-

Add Dess-Martin periodinane (approx. 1.2-1.5 equivalents) portion-wise to the suspension at room temperature.

-

Stir the reaction mixture for 2-4 hours. The reaction progress can be monitored by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce the excess periodinane.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.[2]

The Role in Anticancer Drug Discovery

This compound serves as a pivotal precursor for synthesizing potent anticancer agents, primarily through the Claisen-Schmidt condensation reaction to form benzimidazole-chalcone hybrids.[2] Chalcones are a class of compounds known for their wide range of biological activities, and their hybridization with the benzimidazole scaffold has yielded derivatives with significant anti-proliferative effects.[3]

Synthesis of Benzimidazole-Chalcone Hybrids

The reactive aldehyde group of this compound readily undergoes condensation with various acetophenones in the presence of a base (e.g., KOH in ethanol) to yield the corresponding α,β-unsaturated ketone, the chalcone.

Mechanism of Action: Multi-Targeting Approaches

Derivatives of this compound have been shown to exert their anticancer effects through multiple mechanisms, making them promising candidates for overcoming drug resistance.

A. Inhibition of Topoisomerase II: Certain benzimidazole-chalcone hybrids act as non-intercalative catalytic inhibitors of Topoisomerase II (Topo II).[2][4] Unlike Topo II poisons such as etoposide, which stabilize the DNA-enzyme complex leading to DNA strand breaks, these catalytic inhibitors block the enzyme's function at a different step of its catalytic cycle, often by competing with ATP at its binding site.[2] This mechanism can reduce the risk of secondary malignancies associated with DNA damage.

B. Inhibition of Tubulin Polymerization: The benzimidazole scaffold is a well-established pharmacophore for inhibiting tubulin polymerization.[5][6][7][8] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the mitotic spindle. This interference leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]

C. Kinase Inhibition (EGFR/VEGFR-2): Many benzimidazole derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[10][11][12][13] These kinases are crucial regulators of cell proliferation, survival, and angiogenesis (the formation of new blood vessels that supply tumors). Dual inhibition of these pathways can lead to a synergistic antitumor effect.

References

- 1. Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2 and their combinations with other enzymes: design, synthesis, and activity. | Semantic Scholar [semanticscholar.org]

- 2. Design, Synthesis and Anti-Tumor Activity of Novel Benzimidazole-Chalcone Hybrids as Non-Intercalative Topoisomerase II Catalytic Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis and Anti-Tumor Activity of Novel Benzimidazole-Chalcone Hybrids as Non-Intercalative Topoisomerase II Catalytic Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of benzimidazole derivatives as novel multi-target EGFR, VEGFR-2 and PDGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2 and their combinations with other enzymes: design, synthesis, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of benzimidazole derivatives as novel multi-target EGFR, VEGFR-2 and PDGFR kinase inhibitors. | Semantic Scholar [semanticscholar.org]

1-Benzyl-1H-benzimidazole-2-carbaldehyde: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Systems

A Technical Guide for Researchers in Medicinal Chemistry and Drug Discovery

Foreword: The Enduring Legacy of the Benzimidazole Core in Drug Design

The benzimidazole scaffold is a privileged heterocyclic motif that constitutes the core of numerous pharmacologically active compounds.[1][2][3] Its unique structural features, including its aromaticity, hydrogen bonding capabilities, and ability to interact with a variety of biological targets, have cemented its importance in medicinal chemistry.[1] From the proton-pump inhibitor omeprazole to the anthelmintic albendazole, the therapeutic impact of benzimidazole-containing drugs is undeniable.[4] The strategic functionalization of this core is paramount in the quest for novel therapeutic agents with enhanced potency and selectivity. This guide focuses on a particularly valuable building block: 1-benzyl-1H-benzimidazole-2-carbaldehyde. The introduction of the benzyl group at the N1 position not only modulates the electronic properties of the benzimidazole ring but also offers a handle for further synthetic diversification. The aldehyde functionality at the C2 position serves as a versatile anchor for a plethora of chemical transformations, paving the way for the construction of diverse and complex heterocyclic systems.

Synthesis and Physicochemical Properties of this compound

The synthesis of this compound is typically achieved through a multi-step sequence starting from o-phenylenediamine. A common and effective route involves the initial formation of the benzimidazole ring, followed by N-benzylation and subsequent oxidation of a C2-methyl or hydroxymethyl group.[1]

Representative Synthetic Protocol

A widely adopted synthetic approach involves the following key steps:[1]

-

Formation of (1H-benzo[d]imidazol-2-yl)methanol: This is achieved by refluxing o-phenylenediamine with glycolic acid in the presence of an acid catalyst, such as hydrochloric acid.[1]

-

N-Benzylation: The resulting alcohol is then reacted with a suitable benzyl bromide in the presence of a base like potassium carbonate to yield (1-benzyl-1H-benzo[d]imidazol-2-yl)methanol.[1]

-

Oxidation to the Aldehyde: The final step is the oxidation of the primary alcohol to the corresponding aldehyde. This can be accomplished using various oxidizing agents, with the Dess-Martin periodinane being a common choice for its mild conditions and high efficiency.[1][5]

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂N₂O | [6] |

| Molecular Weight | 236.27 g/mol | [6] |

| CAS Number | 180000-91-3 | [6] |

| Appearance | Solid | [7] |

The Synthetic Utility: Reactivity and Transformations

The aldehyde functionality at the C2 position of this compound is the linchpin for its synthetic versatility. It readily participates in a wide array of classical and contemporary organic reactions, enabling the construction of a diverse range of heterocyclic frameworks.

Condensation Reactions: A Gateway to Fused Heterocycles

The electrophilic nature of the aldehyde's carbonyl group makes it an excellent substrate for condensation reactions with various nucleophiles. These reactions are often the cornerstone for building fused heterocyclic systems.

One of the most powerful applications of this compound is in the synthesis of benzimidazo[1,2-a]quinolines. These fused polycyclic aromatic compounds are of significant interest due to their potential applications as antitumor agents and in materials science.[8] A common strategy involves a Friedländer-type annulation, where the aldehyde is reacted with a 2-aminoaryl ketone in the presence of a base.

Experimental Protocol: Synthesis of a Benzimidazo[1,2-a]quinoline Derivative

-

To a solution of this compound (1.0 mmol) in an appropriate solvent like ethanol, add a 2-aminoaryl ketone (1.0 mmol) and a catalytic amount of a base (e.g., potassium hydroxide).

-

Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent to obtain the desired benzimidazo[1,2-a]quinoline.

The aldehyde readily undergoes Claisen-Schmidt condensation with acetophenones to generate benzimidazole-chalcone hybrids.[1] These α,β-unsaturated ketones are valuable intermediates and have shown potential as anticancer agents.[1]

Multicomponent Reactions: A Strategy for Molecular Diversity

Multicomponent reactions (MCRs) provide an efficient and atom-economical approach to synthesizing complex molecules in a single step.[9][10] this compound is an excellent substrate for various MCRs.

The Ugi four-component reaction is a powerful tool for the rapid generation of α-acylamino amides. By employing this compound, an amine, a carboxylic acid, and an isocyanide, a diverse library of benzimidazole-containing peptidomimetics can be readily synthesized. These structures are of particular interest in drug discovery due to their potential to mimic peptide secondary structures and interact with protein targets.

Conceptual Workflow: Ugi Four-Component Reaction

Caption: Ugi four-component reaction for diverse library synthesis.

Synthesis of Schiff Bases

The condensation of this compound with various primary amines, such as phenylhydrazine derivatives, leads to the formation of Schiff bases.[11] These compounds have been investigated for their potential as antifungal agents.[11]

Applications in the Synthesis of Biologically Active Heterocycles

The diverse reactivity of this compound has been harnessed for the synthesis of a wide range of heterocyclic compounds with promising biological activities.[1][12][13]

Novel Antimicrobial Agents

Derivatives of 1-benzyl-1H-benzimidazole have demonstrated notable antimicrobial activity.[12][13] For instance, certain 2-substituted benzimidazoles have shown efficacy against various bacterial strains.[14] The benzimidazole scaffold is a key component in compounds designed to combat both Gram-positive and Gram-negative bacteria.[13]

Potent Anticancer Agents

The benzimidazole nucleus is a well-established pharmacophore in the design of anticancer agents.[1][15][16] By elaborating the this compound core, researchers have developed novel compounds that exhibit cytotoxic activity against various cancer cell lines.[1] For example, benzimidazole-chalcone hybrids derived from this aldehyde have shown significant anti-proliferative effects.[1][17]

Antiviral and Other Therapeutic Applications

The versatility of the benzimidazole scaffold extends to antiviral applications.[11][16] Additionally, various derivatives have been explored for a wide range of other therapeutic uses, including as anti-inflammatory, analgesic, and antihypertensive agents.[14][18]

Future Perspectives and Conclusion

This compound has proven to be a highly valuable and versatile building block in the fields of synthetic and medicinal chemistry. Its accessible synthesis and the rich reactivity of the C2-aldehyde functionality provide a gateway to a vast chemical space of novel heterocyclic compounds. The demonstrated ability to construct fused ring systems, introduce diverse functionalities through multicomponent reactions, and synthesize established pharmacophores underscores its significance.

Future research will likely focus on the development of novel, more efficient synthetic methodologies employing this aldehyde, particularly in the realm of green chemistry and catalysis.[19] Furthermore, its application in the synthesis of novel materials with unique photophysical and electronic properties presents an exciting avenue for exploration. For medicinal chemists, the continued use of this scaffold in the design and synthesis of diverse compound libraries for high-throughput screening will undoubtedly contribute to the discovery of new therapeutic agents for a wide array of diseases.[3][15]

References

- 1. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]

- 3. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. impactfactor.org [impactfactor.org]

- 5. 1-Benzyl-1H-benzimidazole|Research Chemical [benchchem.com]

- 6. scbt.com [scbt.com]

- 7. 1-Allyl-1H-benzimidazole-2-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. jetir.org [jetir.org]

- 10. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]

- 12. isca.me [isca.me]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 17. This compound|CAS 180000-91-3 [benchchem.com]

- 18. Benzimidazole: A Milestone in the Field of Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Simple and green synthesis of benzimidazoles and pyrrolo[1,2-a]quinoxalines via Mamedov heterocycle rearrangement - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 1-Benzyl-1H-benzimidazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzimidazole Scaffold and the Versatility of the 2-Carbaldehyde Moiety

The benzimidazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active agents.[1][2] Its unique bicyclic aromatic system, composed of fused benzene and imidazole rings, allows for diverse interactions with biological targets through hydrogen bonding, π–π stacking, and metal ion coordination.[1] The introduction of a carbaldehyde group at the 2-position of the N-benzylated benzimidazole ring system, as in 1-benzyl-1H-benzimidazole-2-carbaldehyde, unlocks a vast potential for synthetic diversification. This aldehyde functionality serves as a versatile chemical handle for a multitude of transformations, enabling the construction of complex molecular architectures with a wide range of biological activities, including anticancer and antimicrobial properties.

This technical guide provides a comprehensive exploration of the reactivity of the aldehyde group in this compound. We will delve into the mechanistic underpinnings of its key reactions, provide detailed experimental protocols for its synthesis and subsequent transformations, and present data in a clear and accessible format to empower researchers in their drug discovery and development endeavors.

Synthesis of this compound

The most common and efficient route to this compound involves the oxidation of the corresponding primary alcohol, (1-benzyl-1H-benzo[d]imidazol-2-yl)methanol. This precursor can be synthesized in two steps starting from o-phenylenediamine.

Synthetic Pathway Overview

References

The Advent and Ascendance of N-Substituted Benzimidazole Carbaldehydes: A Technical Guide for the Modern Researcher

Abstract

The N-substituted benzimidazole carbaldehyde core is a privileged scaffold in contemporary medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity have established it as a critical building block for a diverse array of biologically active compounds and functional materials. This in-depth technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of N-substituted benzimidazole carbaldehydes. We will delve into the key synthetic methodologies, from classical formylation techniques to modern oxidative approaches, providing detailed experimental protocols and exploring the mechanistic underpinnings of these transformations. Furthermore, this guide will illuminate the pivotal role of these carbaldehydes as precursors to a wide range of therapeutic agents, including antimicrobial, antiviral, and anticancer compounds, supported by a survey of their biological activities and structure-activity relationships.

A Historical Perspective: From Benzimidazole's Discovery to the Rise of a Key Functional Group

The journey of N-substituted benzimidazole carbaldehydes is intrinsically linked to the discovery of the parent benzimidazole ring system in 1872 by Hoebrecker.[1][2] The initial synthesis involved the reduction of 2-nitro-4-methyl acetanilide followed by dehydration.[1] This seminal discovery paved the way for the exploration of a new class of heterocyclic compounds that would later be found at the heart of vital biomolecules, such as vitamin B12.[3]

While the early focus was on the synthesis and exploration of various C2-substituted benzimidazoles, the specific introduction of a carbaldehyde group at this position on an N-substituted benzimidazole ring represents a more modern development in the field. The quest for more potent and specific therapeutic agents drove chemists to explore functionalization that would allow for further molecular elaboration. The carbaldehyde group, with its inherent reactivity, proved to be an ideal handle for such purposes.

The development of synthetic routes to N-substituted benzimidazole carbaldehydes has been a story of increasing sophistication and efficiency. Early approaches likely relied on classical, yet often harsh, formylation methods, while contemporary syntheses often employ milder and more selective oxidative techniques.

Synthetic Arsenal: Crafting the N-Substituted Benzimidazole Carbaldehyde Scaffold

The synthesis of N-substituted benzimidazole carbaldehydes can be broadly categorized into two main strategies: direct formylation of a pre-formed N-substituted benzimidazole and the construction of the benzimidazole ring with the C2-substituent already in place or in a precursor form.

Direct Formylation of N-Substituted Benzimidazoles

Direct formylation methods introduce the aldehyde group onto the C2 position of an existing N-substituted benzimidazole ring. These methods are often powerful but can sometimes suffer from issues of regioselectivity and harsh reaction conditions.

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6] It employs a Vilsmeier reagent, typically generated in situ from a substituted formamide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[4][5] The electrophilic Vilsmeier reagent then attacks the electron-rich C2 position of the N-substituted benzimidazole.

Experimental Protocol: Vilsmeier-Haack Formylation of N-Phenylbenzimidazole

-

Step 1: Generation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, phosphorus oxychloride (1.2 eq) is dissolved in anhydrous N,N-dimethylformamide (5 mL) and cooled to 0°C in an ice bath.

-

Step 2: Reaction with N-Phenylbenzimidazole: A solution of N-phenylbenzimidazole (1.0 eq) in anhydrous N,N-dimethylformamide (10 mL) is added dropwise to the Vilsmeier reagent over 30 minutes, maintaining the temperature at 0°C.

-

Step 3: Reaction Progression and Work-up: The reaction mixture is then allowed to warm to room temperature and stirred for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is poured onto crushed ice with vigorous stirring.

-

Step 4: Hydrolysis and Isolation: The aqueous solution is then neutralized with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The resulting precipitate is filtered, washed with cold water, and dried under vacuum.

-

Step 5: Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the desired N-phenyl-1H-benzimidazole-2-carbaldehyde.

Caption: Vilsmeier-Haack formylation workflow.

Oxidation of C2-Methyl Substituents

A more modern and often milder approach to the synthesis of N-substituted benzimidazole carbaldehydes involves the oxidation of a pre-installed C2-methyl group. This strategy benefits from the ready availability of N-substituted 2-methylbenzimidazoles, which can be synthesized via the well-established Phillips condensation of an N-substituted o-phenylenediamine with acetic acid or its derivatives.

Dess-Martin periodinane is a hypervalent iodine reagent that provides a mild and efficient method for the oxidation of primary alcohols to aldehydes.[7] This method is particularly useful for substrates that are sensitive to harsher oxidizing agents.

Experimental Protocol: Oxidation of (1-Benzyl-1H-benzo[d]imidazol-2-yl)methanol

-

Step 1: Precursor Synthesis: The starting material, (1-benzyl-1H-benzo[d]imidazol-2-yl)methanol, is first synthesized by refluxing N-benzyl-o-phenylenediamine with glycolic acid in the presence of hydrochloric acid.[7]

-

Step 2: Oxidation Reaction: To a solution of (1-benzyl-1H-benzo[d]imidazol-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (20 mL) at room temperature is added Dess-Martin periodinane (1.5 eq) in one portion.

-

Step 3: Reaction Monitoring and Quenching: The reaction mixture is stirred at room temperature for 1-2 hours, with the progress monitored by thin-layer chromatography. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

-

Step 4: Extraction and Isolation: The mixture is stirred for an additional 15 minutes, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 10 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate, followed by brine, and then dried over anhydrous sodium sulfate.

-

Step 5: Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford the pure 1-benzyl-1H-benzo[d]imidazole-2-carbaldehyde.[7]

Caption: Oxidation of a primary alcohol to a carbaldehyde.

A Gateway to Bioactivity: The Role of N-Substituted Benzimidazole Carbaldehydes in Drug Discovery

The true significance of N-substituted benzimidazole carbaldehydes lies in their utility as versatile intermediates for the synthesis of a vast array of biologically active molecules. The electrophilic nature of the aldehyde carbon and the nucleophilic nature of the aldehyde oxygen provide multiple avenues for chemical transformations, leading to diverse molecular architectures.

Precursors to Schiff Bases with Potent Antimicrobial and Anticancer Activities

One of the most prominent applications of N-substituted benzimidazole carbaldehydes is in the synthesis of Schiff bases (imines). These compounds are readily formed through the condensation reaction with primary amines. The resulting Schiff bases often exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and antiproliferative effects.[1][8][9]